2-(5-(Trifluoromethyl)pyridin-2-yl)benzoic acid
Overview
Description
2-(5-(Trifluoromethyl)pyridin-2-yl)benzoic acid is a useful research compound. Its molecular formula is C13H8F3NO2 and its molecular weight is 267.2 g/mol. The purity is usually 95%.
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Scientific Research Applications
Catalysis and Synthesis
- Transfer Hydrogenation : A study demonstrated the use of water-soluble half-sandwich complexes with carboxylic acid groups near the metal on a (phenylthio)methyl-2-pyridine scaffold for catalytic transfer hydrogenation of carbonyl compounds in water, utilizing glycerol as a hydrogen donor. This represents an innovative approach in catalysis, particularly for transfer hydrogenation in an aqueous environment (Prakash et al., 2014).
Photophysical Properties and Coordination Polymers
- Lanthanide-based Coordination Polymers : The synthesis and characterization of lanthanide coordination compounds using aromatic carboxylic acids have been reported. These compounds exhibit interesting photophysical properties and are examples of how the structural components of 2-(5-(Trifluoromethyl)pyridin-2-yl)benzoic acid derivatives can be utilized in the development of coordination polymers with potential applications in materials science (Sivakumar et al., 2011).
Supramolecular Chemistry
- Hydrogen-bonded Co-crystal Structures : Research on the structural landscape of 1 : 1 cocrystals of benzoic acid and isonicotinamide highlights the use of acid-pyridine heterosynthon as a molecular module, demonstrating the role of this compound derivatives in probing structural landscapes through hydrogen bonding (Dubey & Desiraju, 2014).
Corrosion Inhibition
- Corrosion Resistance : Derivatives of benzoic acid, including those with pyridine moieties, have been evaluated as corrosion inhibitors for mild steel in acidic media. The incorporation of these derivatives demonstrates their potential application in corrosion resistance, offering insights into the development of more effective corrosion inhibitors (El Hajjaji et al., 2018).
Electronic and Optical Materials
- Fluorinated Supramolecular Liquid Crystals : The study of fluorinated benzoic acid–pyridine supramolecular liquid crystals versus their non-fluorinated analogues showcases the influence of fluorination on the thermal and phase behavior of liquid crystals. This research underscores the potential of using fluorinated derivatives in the design of new materials with enhanced thermal stability and mesomorphic properties (Liu et al., 2013).
Properties
IUPAC Name |
2-[5-(trifluoromethyl)pyridin-2-yl]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3NO2/c14-13(15,16)8-5-6-11(17-7-8)9-3-1-2-4-10(9)12(18)19/h1-7H,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOFKKYURCNXUMT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC=C(C=C2)C(F)(F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30627961 | |
Record name | 2-[5-(Trifluoromethyl)pyridin-2-yl]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30627961 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
339538-61-3 | |
Record name | 2-[5-(Trifluoromethyl)pyridin-2-yl]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30627961 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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